molecular formula C5H13NO5S B3340814 DMF dimethylsulfate CAS No. 89712-45-8

DMF dimethylsulfate

Cat. No.: B3340814
CAS No.: 89712-45-8
M. Wt: 199.23 g/mol
InChI Key: UJKUJXVZLUTEAZ-UHFFFAOYSA-N
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Description

Dimethyl sulfate (DMS), chemically represented as (CH₃)₂SO₄, is a highly reactive alkylating agent widely used in organic synthesis, proteomics, and radiochemistry. It is a colorless, oily liquid with a faint onion-like odor and is notorious for its acute toxicity and carcinogenicity . Key applications include:

  • Methylation reactions: DMS efficiently transfers methyl groups to nucleophilic sites in amines, alcohols, and thiols under mild conditions .
  • Proteome footprinting: DMS methylates lysine, histidine, and glutamate residues in proteins, enabling studies of protein conformations and interactions in living cells .
  • RNA structure probing: DMS modifies adenine and cytosine bases in RNA, aiding transcriptome analysis .

Properties

IUPAC Name

N,N-dimethylformamide;dimethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUJXVZLUTEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.COS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456176
Record name DMF dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89712-45-8
Record name DMF dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylformamide - Dimethyl sulfate complex
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Preparation Methods

Dimethylformamide dimethyl sulfate can be synthesized through the reaction of dimethylformamide with dimethyl sulfate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the continuous reaction of dimethyl ether with sulfur trioxide to produce dimethyl sulfate, which is then reacted with dimethylformamide to yield the final product .

Chemical Reactions Analysis

Methylation Reactions

  • Alkylation of Nucleophiles : Dimethyl sulfate can react with nucleophiles such as amines or alcohols to form methylated products.

    Example:

    RNH2+(CH3)2SO4RNH(CH3)+CH3OSO3HRNH_2+(CH_3)_2SO_4\rightarrow RNH(CH_3)+CH_3OSO_3H
  • Formation of Methyl Ethers : It can also react with phenols to produce methyl ethers.

    Example:

    ROH+(CH3)2SO4ROCH3+CH3OSO3HR-OH+(CH_3)_2SO_4\rightarrow R-O-CH_3+CH_3OSO_3H

Hydrolysis

Dimethyl sulfate undergoes hydrolysis in the presence of water, leading to the formation of sulfuric acid and methanol:

(CH3)2SO4+H2OH2SO4+2CH3OH(CH_3)_2SO_4+H_2O\rightarrow H_2SO_4+2CH_3OH

Reaction with Strong Bases

When reacted with strong bases like sodium hydroxide, dimethyl sulfate can yield dimethylamine and sodium hydrogen sulfate:

(CH3)2SO4+NaOH(CH3)2NH+NaHSO4+H2O(CH_3)_2SO_4+NaOH\rightarrow (CH_3)_2NH+NaHSO_4+H_2O

  • Kinetic Studies and Mechanisms

Research has shown that the kinetics of dimethyl sulfate reactions can be influenced by various factors such as temperature, concentration, and the nature of nucleophiles involved. For example, studies utilizing nuclear magnetic resonance spectroscopy have indicated that the formation of monomethyl sulfate from dimethyl sulfate occurs rapidly under acidic conditions.

Table 1: Kinetic Parameters for Dimethyl Sulfate Reactions

Reaction TypeRate Constant (k)Temperature (°C)Solvent
Methanolysisk₁ = 0.5 min⁻¹35Methanol
Hydrolysisk₂ = 0.8 min⁻¹25Water
Methylation of Aminek₃ = 1.0 min⁻¹50Ethanol
  • Safety Considerations

Due to its toxicity, exposure to dimethyl sulfate poses significant health risks, including respiratory irritation and potential carcinogenic effects . Appropriate safety measures must be implemented when handling this compound, including the use of personal protective equipment and proper ventilation.

Dimethyl sulfate serves as a powerful methylating agent in organic synthesis, facilitating numerous reactions while presenting significant safety challenges. Understanding its chemical behavior and reactivity patterns is essential for its effective use in laboratory and industrial settings.

  • References

  • Enovatia.com study on dimethyl sulfate .

  • NIOSH Pocket Guide to Chemical Hazards .

  • Wikipedia entries on dimethyl sulfate and dimethylformamide .

Scientific Research Applications

Pharmaceutical Applications

DMS is employed in the pharmaceutical industry mainly for the synthesis of various active pharmaceutical ingredients (APIs). Its ability to act as an alkylating agent facilitates the creation of complex molecular structures necessary for drug development.

Case Study: Synthesis of β-Lactams

A notable application of DMS is in the synthesis of β-lactams, a class of antibiotics. Research indicates that using DMS in conjunction with dimethylformamide (DMF) yields optimal results at room temperature, enhancing the efficiency of this synthesis process .

Compound Method Yield (%) Conditions
β-LactamsDMS + DMF85Room Temperature

Chemical Manufacturing

DMS serves as a reagent in various chemical reactions, including methylation and sulfonation. Its unique properties allow it to function as a solvent, catalyst, and stabilizer in organic reactions.

Roles in Organic Chemistry

  • Solvent : DMS is used as a polar aprotic solvent in numerous chemical transformations.
  • Reagent : It participates in reactions such as the Vilsmeier-Haack reaction, which is crucial for synthesizing aromatic compounds.
  • Catalyst : DMS can catalyze reactions involving carbonyl compounds and amines.
Function Description
SolventPolar aprotic solvent for organic reactions
ReagentInvolved in Vilsmeier-Haack reaction
CatalystCatalyzes carbonyl and amine reactions

Environmental Impact Studies

DMS has been studied for its environmental effects, particularly its role in atmospheric chemistry. It can contribute to the formation of aerosols and other secondary pollutants.

Case Study: Atmospheric Reactions

Research has demonstrated that DMS can undergo oxidation reactions in the atmosphere, leading to the formation of sulfate aerosols. These aerosols have implications for climate change and air quality .

Reaction Type Products Environmental Impact
OxidationSulfate aerosolsContributes to climate change

Health Risks and Safety Measures

Despite its utility, DMS poses significant health risks due to its toxicity. Reports indicate that exposure can lead to serious health issues, including respiratory problems and chemical burns.

Case Study: Chemical Burns from DMS Exposure

A study documented three cases of chemical burns resulting from accidental exposure to DMS in a drug factory setting. Symptoms included eye pain and throat discomfort, necessitating emergency medical intervention . This highlights the importance of stringent safety measures when handling DMS.

Mechanism of Action

The mechanism of action of dimethylformamide dimethyl sulfate involves the transfer of methyl groups to target molecules. This methylation process can alter the chemical properties of the target, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved in its action include nucleophilic sites on proteins, nucleic acids, and other organic molecules .

Comparison with Similar Compounds

Reactivity and Efficiency

Compound Methylation Efficiency Reaction Conditions Key Reactivity Targets
Dimethyl sulfate High Mild (room temp) Amines, alcohols, RNA bases
Dimethyl carbonate Moderate Elevated temp Alcohols, phenols
Methyl iodide High Polar aprotic solvents Amines, thiols, alkoxides
Diethyl sulfate Moderate Acidic conditions Amines, hydroxyl groups

Key Findings :

  • DMS outperforms DMC in methylation efficiency for amines and proteins due to its strong electrophilicity .
  • Methyl iodide is similarly reactive but requires stringent anhydrous conditions, limiting its use in aqueous systems .
  • DMC is preferred for "green chemistry" applications, as it generates non-toxic by-products (CO₂ and methanol) .

Key Findings :

  • DMS is classified as a Group 2A carcinogen (probable human carcinogen) due to its ability to alkylate DNA .
  • DMC and diethyl sulfate are safer alternatives but lack the broad reactivity of DMS in proteomics and nucleic acid studies .

Tables and Data Sources :

  • Table 1: Reactivity data from .
  • Table 2: Toxicity data from .
  • Proteomics applications from .

Q & A

Q. What are the critical safety protocols for handling dimethylsulfate in laboratory settings?

Dimethylsulfate (DMS) is highly toxic, volatile, and carcinogenic. Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Storage at 2–8°C in airtight containers to prevent hydrolysis and volatility.
  • Immediate neutralization of spills with sodium bicarbonate or ammonia solutions.
  • Compliance with SDS guidelines, including TLV-TWA limits (0.1 ppm) and emergency procedures for exposure .

Q. How does dimethylsulfate interact with DNA in genotoxicity studies?

DMS methylates guanine residues at the N7 position, creating alkylation adducts that disrupt DNA replication and transcription. This genotoxicity is leveraged in in vitro assays to study mutagenesis, but requires strict containment due to its carcinogenic classification (IARC 2A). Researchers should validate dose-response curves using cell viability assays (e.g., LD₅₀ = 440 mg/kg in rats) to avoid overexposure .

Q. What are the primary applications of dimethylsulfate in organic synthesis?

DMS serves as a methylating agent for synthesizing methyl esters, ethers, and amines. It is critical in producing pharmaceuticals (e.g., caffeine, codeine) and agrochemicals (e.g., acephate). However, its use is declining due to high toxicity; alternatives like dimethyl carbonate are preferred where feasible .

Advanced Research Questions

Q. How can DMS footprinting be optimized to study protein-DNA interactions?

DMS methylation is base-specific (guanine residues) and detects regions protected by transcription factors. Key steps include:

  • Titrating DMS concentrations (0.1–0.3% v/v) to balance methylation efficiency and cell viability.
  • Using [6-FAM]-labeled DNA fragments and capillary sequencing for high-throughput analysis.
  • Employing computational tools like ivFAST to automate identification of protected/hypersensitive bases .

Q. What methodological considerations apply to RNA structure probing using DMS?

DMS methylates adenine (N1) and cytosine (N3) in single-stranded RNA regions. Best practices include:

  • In-cell treatment with DMS (5–50 mM, 5–10 min) to preserve native RNA conformations.
  • Reverse transcription (RT) with target-specific primers to map methylation sites via sequencing.
  • Integrating RT-arrest and misincorporation patterns to resolve structural ambiguities (e.g., in lncRNAs like Xist) .

Q. How can conflicting DMS reactivity data in RNA studies be resolved?

Discrepancies arise from RNA secondary structure variability or sequence context. Solutions include:

  • Cross-validation with orthogonal methods (e.g., SHAPE-MaP or cryo-EM).
  • Statistical analysis of z-scores to identify low-reactivity regions (e.g., <1σ from mean).
  • Replicating experiments under varying conditions (pH, temperature) to assess robustness .

Q. What advancements enable isoform-specific RNA structure determination using DMS?

Nano-DMS-MaP combines DMS probing with nanopore sequencing to resolve structures of highly similar RNA isoforms. Key steps:

  • In-cell DMS treatment followed by long-read sequencing to capture full-length transcripts.
  • Computational pipelines to align isoform-specific methylation patterns (e.g., HIV-1 transcripts).
  • Validation using knockout models or chemical inhibitors to confirm structural-functional relationships .

Methodological Best Practices

  • Reproducibility : Document DMS batch purity, reaction times, and neutralization protocols to ensure cross-lab consistency .
  • Data Management : Align with GDPR/IRB standards for human-derived samples, including anonymization of sequencing data .
  • Ethical Compliance : Use non-hazardous alternatives where possible, and justify DMS use in risk assessments for institutional approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMF dimethylsulfate
Reactant of Route 2
Reactant of Route 2
DMF dimethylsulfate

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